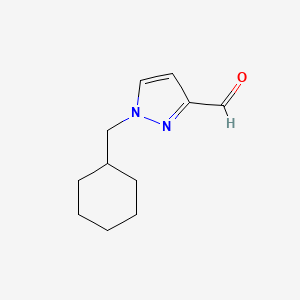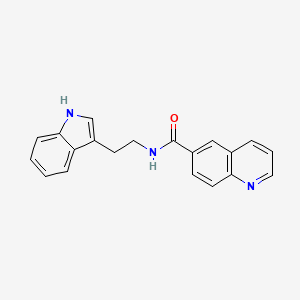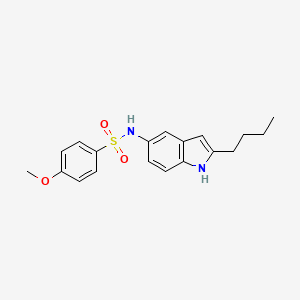![molecular formula C11H14N2O B12939232 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic compound that features a unique structural motif. The compound consists of an aniline group attached to a spirocyclic system containing both an oxetane and an azetidine ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves the formation of the spirocyclic system followed by the introduction of the aniline group. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide to form the N-tosylated spiro compound. This intermediate is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of the spirocyclic system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions, such as the use of acetic acid for the isolation of the spirocyclic system as an acetate salt, which provides better stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic system, while substitution reactions can introduce various functional groups onto the aniline ring.
Aplicaciones Científicas De Investigación
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. The spirocyclic system provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally similar compound with a spirocyclic system but lacking the aniline group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring system, offering different chemical properties.
Uniqueness
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is unique due to the presence of both the spirocyclic system and the aniline group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-(1-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-11(8-13)5-6-14-11/h1-4H,5-8,12H2 |
Clave InChI |
YODUCUMGCYDKCM-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CN(C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


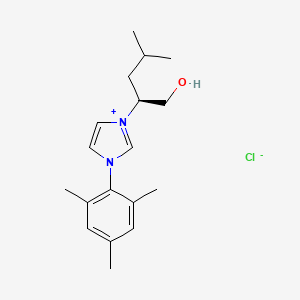
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
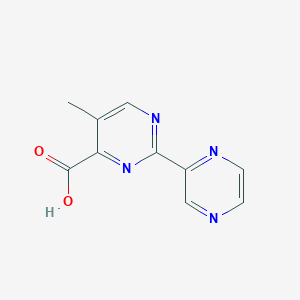

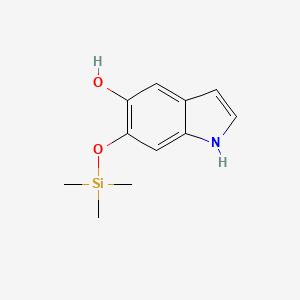
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)

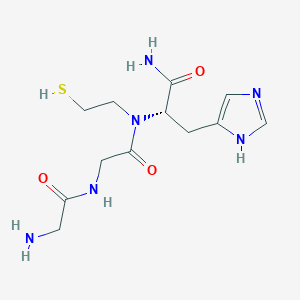
![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
